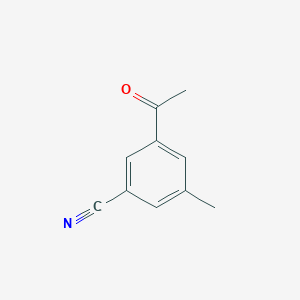

3-Acetyl-5-methylbenzonitrile

Beschreibung

Benzonitrile derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and structural diversity. These analogues feature substitutions such as acetyl, bromo, hydroxy, ethyl, methyl, and trifluoromethyl groups, which significantly influence their physicochemical properties, synthetic accessibility, and applications. This article focuses on four analogues derived from the evidence, enabling a comparative analysis of their molecular characteristics, synthetic routes, and substituent effects.

Eigenschaften

Molekularformel |

C10H9NO |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

3-acetyl-5-methylbenzonitrile |

InChI |

InChI=1S/C10H9NO/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-5H,1-2H3 |

InChI-Schlüssel |

FAQMQYXRNPSLFT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methylbenzonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the aromatic ring. The process can be summarized as follows:

Starting Material: The synthesis begins with 3-methylbenzonitrile.

Acylation: The 3-methylbenzonitrile undergoes acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The mixture is typically stirred at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of 3-Acetyl-5-methylbenzonitrile follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst (AlCl3) are crucial to minimize costs and environmental impact.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity 3-Acetyl-5-methylbenzonitrile.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the acetyl group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: 3-Carboxy-5-methylbenzonitrile.

Reduction: 3-Acetyl-5-methylbenzylamine.

Substitution: 3-Acetyl-5-methyl-2-bromobenzonitrile.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-5-methylbenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Materials Science: Used in the design of novel materials with specific chemical and physical properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-methylbenzonitrile depends on its chemical structure and the functional groups present. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions can influence the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Bromo substituents (e.g., in 3-Acetyl-5-bromo-2-hydroxybenzonitrile) offer sites for cross-coupling reactions . Hydroxy and Acetyl Groups: Hydroxy groups increase hydrophilicity, improving aqueous solubility (e.g., 3-Acetyl-5-bromo-2-hydroxybenzonitrile), while acetyl groups may facilitate condensation reactions . Alkyl Chains: Ethyl and methyl groups (e.g., 3-Ethyl-4-hydroxy-5-methylbenzonitrile) enhance lipophilicity, favoring applications in hydrophobic matrices or liquid crystals .

Biologische Aktivität

3-Acetyl-5-methylbenzonitrile is an organic compound with the molecular formula C10H9NO, characterized by an acetyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and organic synthesis.

The compound can be synthesized through a Friedel-Crafts acylation reaction, utilizing 3-methylbenzonitrile and acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous environments to prevent hydrolysis, and the process yields a product that can undergo various chemical transformations, including oxidation and reduction reactions.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 3-acetyl-5-methylbenzonitrile |

| InChI | InChI=1S/C10H9NO/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-5H,1-2H3 |

| InChI Key | FAQMQYXRNPSLFT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)C)C#N |

The biological activity of 3-Acetyl-5-methylbenzonitrile is primarily attributed to its structural features, particularly the acetyl and nitrile groups. These functional groups can participate in nucleophilic addition and substitution reactions, influencing interactions with biological macromolecules such as enzymes and receptors. The compound's ability to modify its reactivity through chemical transformations enhances its potential applications in drug design.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-Acetyl-5-methylbenzonitrile exhibit antiviral properties, particularly against HIV. For instance, derivatives containing similar structural motifs have shown significant inhibitory effects on HIV replication in cellular assays, with IC50 values below 0.15 μM in some cases . This suggests that 3-Acetyl-5-methylbenzonitrile could be explored further for its potential antiviral applications.

Case Studies

- Antiviral Efficacy : A study evaluated various derivatives of benzaldehyde for their antiviral activity against HIV-1. Compounds with structural similarities to 3-Acetyl-5-methylbenzonitrile demonstrated promising results, indicating that modifications to the benzene ring can enhance biological efficacy .

- Cytotoxicity Assessments : Research involving cytotoxicity assays showed that certain analogs of this compound could selectively inhibit cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects .

Comparative Analysis with Similar Compounds

The biological activity of 3-Acetyl-5-methylbenzonitrile can be compared with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Acetylbenzonitrile | Lacks methyl group | Moderate activity reported |

| 5-Methylbenzonitrile | Lacks acetyl group | Limited biological studies |

| 3-Methylbenzonitrile | Lacks both acetyl and methyl groups | Minimal activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.